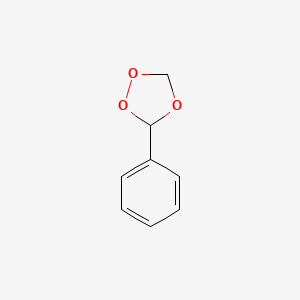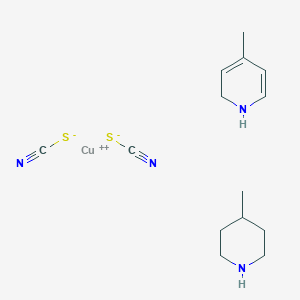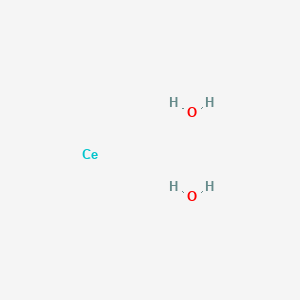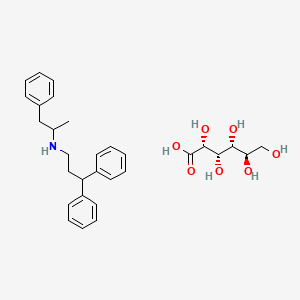![molecular formula C11H9N3O B14713771 4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one CAS No. 6759-49-5](/img/structure/B14713771.png)
4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one is a chemical compound known for its unique structure and reactivity. It features a pyridine ring attached to a hydrazinylidene group, which is further connected to a cyclohexa-2,5-dien-1-one moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 4-aminopyridine with cyclohexa-2,5-dien-1-one derivatives under specific conditions. One common method includes the use of aromatic amines in a 1,8-addition pattern, which is favored by electron-donating substituents in the aromatic amine and electron-withdrawing groups in the cyclohexa-2,5-dien-1-one .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like lead dioxide, reducing agents such as sodium borohydride, and nucleophiles like aromatic amines. Reaction conditions typically involve controlled temperatures and solvents like toluene or ethanol .
Major Products
Major products formed from these reactions include N-aryl-N’-(4-oxocyclohexa-2,5-dien-1-ylidene)arenecarbohydrazonamides and other substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its reactivity and ability to form stable complexes.
Industry: It is used in the development of advanced materials, including catalytically active nanocomposites.
Mechanism of Action
The mechanism of action of 4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one involves its ability to form stable complexes with various molecular targets. The hydrazinylidene group can interact with metal ions and other electrophiles, facilitating catalytic processes and other chemical transformations. The pyridine ring enhances its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
4-(2-Pyridylazo)resorcinol: Known for its use in metal ion detection and chelation.
2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one: Used in crystallographic studies and material science.
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: Known for its role in oxidation reactions and radical formation.
Uniqueness
4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one is unique due to its specific combination of a pyridine ring and a hydrazinylidene group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .
Properties
CAS No. |
6759-49-5 |
|---|---|
Molecular Formula |
C11H9N3O |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
4-(pyridin-3-yldiazenyl)phenol |
InChI |
InChI=1S/C11H9N3O/c15-11-5-3-9(4-6-11)13-14-10-2-1-7-12-8-10/h1-8,15H |
InChI Key |
JXNCTIUTVVKSGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)N=NC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14713695.png)

![3-(3-Nitrophenyl)-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine](/img/structure/B14713703.png)

![1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14713711.png)








